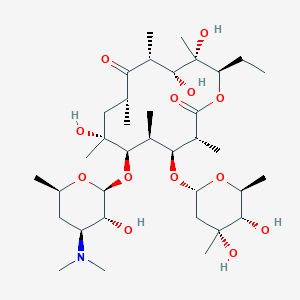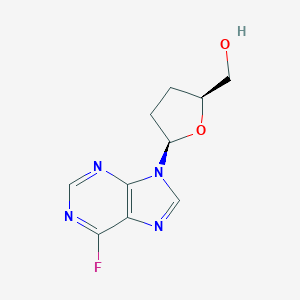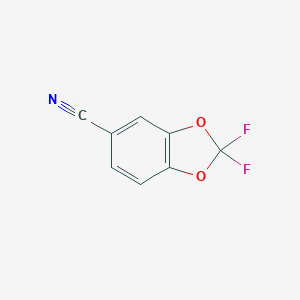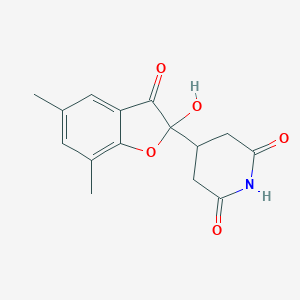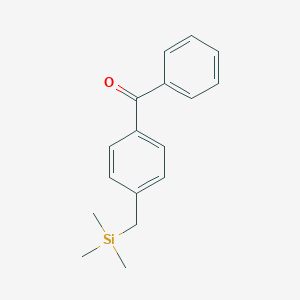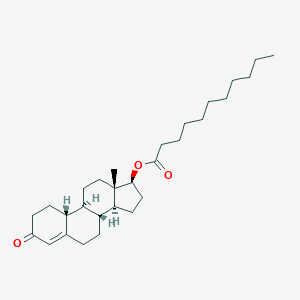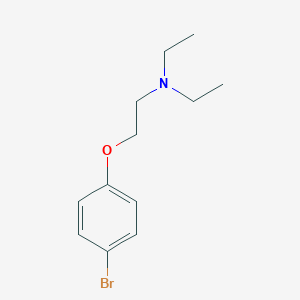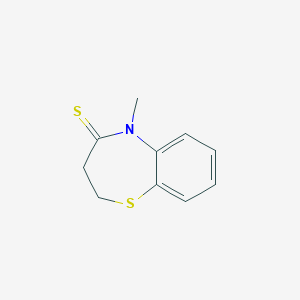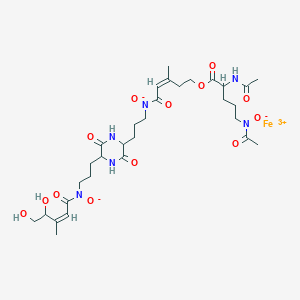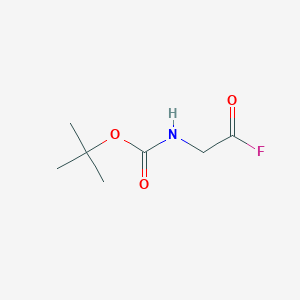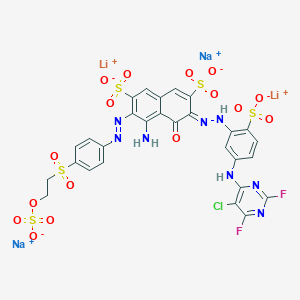![molecular formula C14H15NO3S B159653 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid CAS No. 138568-66-8](/img/structure/B159653.png)
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid, also known as MTTA, is a synthetic compound that has been used in various scientific research applications. It is a thiazolyl blue tetrazolium bromide derivative and is commonly used as a colorimetric assay reagent to assess cell viability and proliferation.
Mécanisme D'action
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is a colorimetric assay reagent that works by converting the yellow tetrazolium salt into a purple formazan product in the presence of living cells. The amount of formazan produced is directly proportional to the number of viable cells present in the sample. This reaction occurs due to the reduction of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid by mitochondrial dehydrogenases in living cells.
Effets Biochimiques Et Physiologiques
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of living cells. It has been demonstrated to be compatible with a wide range of cell lines and can be used to assess cell viability and proliferation under different experimental conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid is its ability to provide a quick and reliable assessment of cell viability and proliferation. It is also a cost-effective alternative to other commonly used cell viability assays such as the trypan blue exclusion assay. However, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid does have some limitations, such as its inability to distinguish between live and dead cells and its interference with certain compounds that can reduce the tetrazolium salt.
Orientations Futures
There are several future directions for the use of 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid in scientific research. One potential application is its use in the development of new drugs for the treatment of various diseases. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used to screen large libraries of compounds to identify potential therapeutic agents. Additionally, 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be used in combination with other assays to provide a more comprehensive assessment of cell viability and proliferation. Finally, the development of new 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid derivatives with improved sensitivity and selectivity could further enhance its usefulness in scientific research.
Méthodes De Synthèse
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid can be synthesized by the reaction between 4-methylthiazole-2-carboxylic acid and 4-(chloromethyl)phenylacetic acid in the presence of a base such as potassium carbonate. The resulting compound is then treated with sodium borohydride to obtain 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid.
Applications De Recherche Scientifique
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has been widely used in various scientific research applications due to its ability to assess cell viability and proliferation. It is commonly used in cell-based assays to evaluate the cytotoxicity of compounds and to study the effects of various treatments on cell growth. 2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid has also been used in drug discovery research to identify potential therapeutic agents for various diseases.
Propriétés
Numéro CAS |
138568-66-8 |
|---|---|
Nom du produit |
2-[4-(4-Methoxymethylthiazol-2-yl)phenyl]propanoic acid |
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
2-[4-[4-(methoxymethyl)-1,3-thiazol-2-yl]phenyl]propanoic acid |
InChI |
InChI=1S/C14H15NO3S/c1-9(14(16)17)10-3-5-11(6-4-10)13-15-12(7-18-2)8-19-13/h3-6,8-9H,7H2,1-2H3,(H,16,17) |
Clé InChI |
RJLONLQLHDUKGN-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
SMILES canonique |
CC(C1=CC=C(C=C1)C2=NC(=CS2)COC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



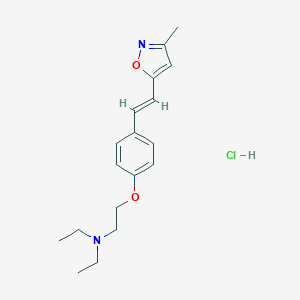
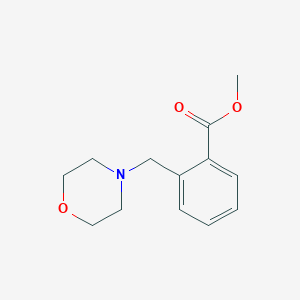
![Benzyl 1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B159573.png)
